molecular formula C15H11FN2 B8377635 1-(2-Fluorophenyl)-3-phenyl-1-H-pyrazole

1-(2-Fluorophenyl)-3-phenyl-1-H-pyrazole

Cat. No. B8377635
M. Wt: 238.26 g/mol
InChI Key: UEMDJCLQXUBSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863310B2

Procedure details

Add dioxane (7 mL) to a mixture of 3-phenyl-1H-pyrazole (2 g, 13.9 mmol), copper iodide (132 mg, 0.05 mmol) and potassium carbonate (555 mg, 4.2 mmol). Add 2-fluoroiodobenzene (1.94 mL, 16.6 mmol), trans-cyclohexyldiamine (0.35 mL, 2.78 mmol). Heat at 110° C. for about 18 hours. Cool to RT and filter through a silica gel pad eluting with ethyl acetate. Concentrate and purify (silica gel chromatography, eluting with hexane:ethyl acetate 84:16) to give the desired compound (36%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
132 mg
Type
catalyst
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step Two
[Compound]
Name
trans-cyclohexyldiamine
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Yield
36%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:11]=[CH:10][NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[F:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1I>[Cu](I)I.O1CCOCC1>[F:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[N:9]1[CH:10]=[CH:11][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:8]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC=C1
Name
Quantity
555 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
132 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
1.94 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)I
Step Three
Name
trans-cyclohexyldiamine
Quantity
0.35 mL
Type
reactant
Smiles
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to RT
FILTRATION
Type
FILTRATION
Details
filter through a silica gel pad
WASH
Type
WASH
Details
eluting with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with hexane:ethyl acetate 84:16)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)N1N=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.